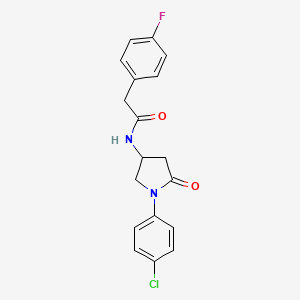
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(4-fluorophenyl)acetamide, commonly known as CPOP, is a chemical compound that has gained attention in the field of scientific research for its potential therapeutic properties. CPOP is a member of the pyrrolidinone class of compounds and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Photovoltaic Efficiency and Ligand-Protein Interactions
A study on bioactive benzothiazolinone acetamide analogs, which share structural similarities with the compound , explored their vibrational spectra, electronic properties, photochemical, thermochemical modeling, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds demonstrated good light harvesting efficiency and free energy of electron injection, making them suitable for photovoltaic cells. Additionally, their non-linear optical activity was investigated, with significant second-order hyperpolarizability values indicating potential in optical applications. Molecular docking studies with Cyclooxygenase 1 (COX1) revealed insights into ligand-protein interactions, suggesting potential biological relevance beyond the initially intended applications (Mary et al., 2020).
Potential Pesticides
Research on N-aryl-2,4-dichlorophenoxyacetamide derivatives, related to the compound of interest, characterized by X-ray powder diffraction, revealed their potential as pesticides. The study provided experimental data on peak positions, intensities, values of d and Miller indices, and unit cell parameters, contributing to the understanding of their structural characteristics and potential efficacy as pesticides (Olszewska et al., 2008).
Anticancer and Antimicrobial Activity
Another study focused on the synthesis of 5-oxopyrrolidine derivatives, including an acetamide fragment modification. These derivatives were evaluated for in vitro anticancer and antimicrobial activities. Some compounds demonstrated significant anticancer activity against A549 cells and promising antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, highlighting the compound's potential as a scaffold for developing new anticancer and antimicrobial agents (Kairytė et al., 2022).
Thrombin Inhibition
In the context of metabolic stability improvement, derivatives of the compound were analyzed for their ability to inhibit thrombin, a key enzyme in the coagulation pathway. This research aimed at enhancing the therapeutic profile of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors by modifying their metabolic pathways, indicating the compound's relevance in therapeutic applications beyond its initial scope (Stec et al., 2011).
Propiedades
IUPAC Name |
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2/c19-13-3-7-16(8-4-13)22-11-15(10-18(22)24)21-17(23)9-12-1-5-14(20)6-2-12/h1-8,15H,9-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSNCSBWMMMYFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-[(1-chloronaphthalen-2-yl)oxy]propan-2-ol](/img/structure/B2581712.png)
![Methyl 4-[3-(4-fluorophenyl)azepane-1-carbonyl]benzoate](/img/structure/B2581713.png)
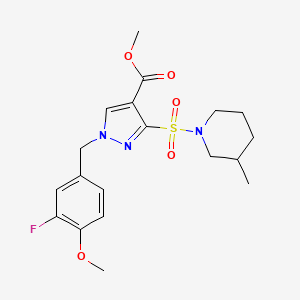
![N-cyclopentyl-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2581717.png)
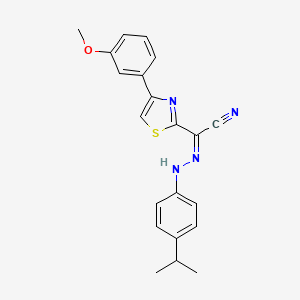
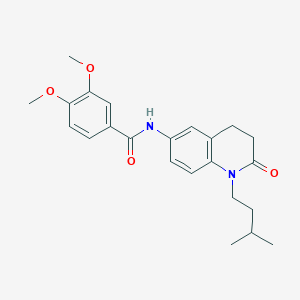

![N-benzyl-2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2581729.png)
![N-(2,5-dimethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2581730.png)
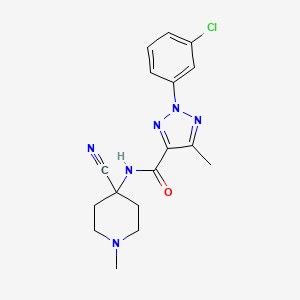
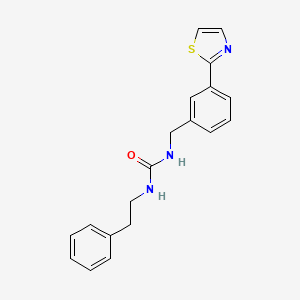
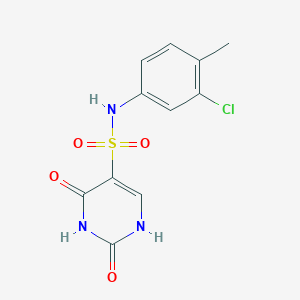
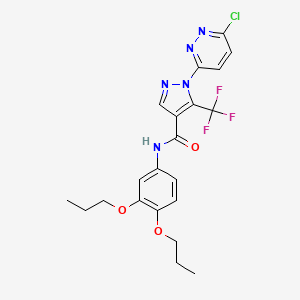
![2-[(4,5-Dimethyl-furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B2581735.png)